molecular formula C16H14N2O2 B2700330 (3Z)-3-(ethoxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one CAS No. 478261-42-6

(3Z)-3-(ethoxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B2700330
CAS No.: 478261-42-6
M. Wt: 266.3
InChI Key: ZSJNAPVANVAVCH-ICFOKQHNSA-N
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Description

(3Z)-3-(ethoxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one is an organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(ethoxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Ethoxyimino Group: The ethoxyimino group can be introduced by reacting the indole derivative with ethoxyamine hydrochloride in the presence of a base such as sodium acetate.

    Final Product Formation: The final step involves the cyclization of the intermediate to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(ethoxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxyimino group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the ethoxyimino group.

    Substitution: Substituted derivatives with various functional groups replacing the ethoxyimino group.

Scientific Research Applications

(3Z)-3-(ethoxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3Z)-3-(ethoxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-methoxyimino-1-phenylindol-2-one: Similar structure with a methoxy group instead of an ethoxy group.

    (3Z)-3-ethoxyimino-1-methylindol-2-one: Similar structure with a methyl group instead of a phenyl group.

Uniqueness

(3Z)-3-(ethoxyimino)-1-phenyl-2,3-dihydro-1H-indol-2-one is unique due to the presence of both the ethoxyimino and phenyl groups, which can confer specific chemical and biological properties not found in other similar compounds

Properties

IUPAC Name

(3Z)-3-ethoxyimino-1-phenylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-20-17-15-13-10-6-7-11-14(13)18(16(15)19)12-8-4-3-5-9-12/h3-11H,2H2,1H3/b17-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJNAPVANVAVCH-ICFOKQHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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